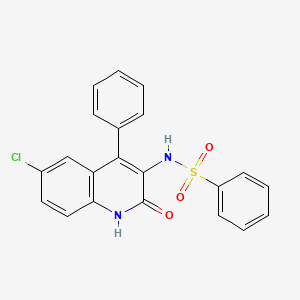

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Description

N-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a quinoline-based compound featuring a chloro substituent at position 6, a phenyl group at position 4, and a benzenesulfonamide moiety at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The benzenesulfonamide group enhances molecular interactions with target proteins, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)23-18)24-28(26,27)16-9-5-2-6-10-16/h1-13,24H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVVPDWYFKQZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl substituents, and finally, the attachment of the benzenesulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Sulfonamide Group

The benzenesulfonamide functional group facilitates nucleophilic substitution reactions under basic conditions. Key observations include:

-

Amine displacement : Reaction with primary/secondary amines (e.g., phenethylamine) replaces the sulfonamide group, forming new derivatives. For example, in analogous compounds, phenethylamine displaces the sulfonamide in the presence of K₂CO₃/DMF at 90°C, yielding substituted amines .

-

Sulfonamide hydrolysis : Acidic or alkaline conditions cleave the S–N bond, generating benzenesulfonic acid and the corresponding amine.

Reaction conditions :

| Reaction Type | Conditions | Products |

|---|---|---|

| Amine substitution | K₂CO₃, DMF, 90°C | N-substituted derivatives |

| Hydrolysis | HCl/H₂O or NaOH/EtOH reflux | Benzenesulfonic acid + quinoline |

Electrophilic Substitution on Quinoline Ring

The electron-rich quinoline moiety undergoes electrophilic aromatic substitution at specific positions:

-

Halogenation : Chlorine/bromine substitutes at the C-5 or C-7 positions under FeCl₃ catalysis.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to existing substituents.

Reactivity order : C-5 > C-7 due to steric hindrance from the phenyl group at C-4.

Sulfonamide Migration

In base-mediated rearrangements , the sulfonamide group undergoes 1,3-migration. For example, treatment with phenethylamine/K₂CO₃ induces sulfonyl migration to adjacent positions, forming regioisomers (e.g., compound 49 in related systems) .

Oxidation/Reduction

-

Quinoline ring oxidation : Strong oxidants (e.g., KMnO₄) convert the dihydroquinoline ring to a fully aromatic system.

-

Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a thiol group.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives at C-6 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylated products |

Mechanistic Insights from Analogous Systems

Studies on structurally similar compounds reveal:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The sulfonamide moiety enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies suggest that sulfonamides possess broad-spectrum antibacterial activity. The incorporation of the quinoline structure may enhance this activity by interfering with bacterial folate synthesis pathways .

Anticonvulsant Activity

Compounds related to this structure have demonstrated anticonvulsant properties in various animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels, which are crucial in seizure activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profiles:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 6 | Enhances lipophilicity and biological activity |

| Phenyl group | Increases binding affinity to target proteins |

| Sulfonamide group | Contributes to antibacterial properties |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of quinoline-based sulfonamides and evaluated their anticancer properties against breast cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated remarkable inhibition zones in agar diffusion assays, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Limitations and Contradictions

- While highlights the efficacy of indole-based sulfonamides, it also notes that all synthesized compounds are less active than the standard 5-fluorouracil (5-FU), underscoring the need for structural optimization .

- Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C21H19ClN2O3

Molecular Weight : 382.84 g/mol

CAS Number : 669754-82-9

Structure : The compound consists of a dihydroquinoline moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and enzymes that are pivotal in cancer cell proliferation and survival. For example, studies indicate that it may act as an inhibitor of RET kinase, which is involved in several malignancies .

- Antitumor Activity : Research has demonstrated that compounds with similar structures exhibit significant antitumor effects. The inhibition of pathways such as ERK and CD44 downregulation has been observed in related compounds, suggesting a potential similar mechanism for this compound .

Biological Activity Overview

Case Studies

- Case Study on Antitumor Effects : A study involving a series of synthesized derivatives showed that compounds similar to this compound exhibited potent antitumor activity against various cancer cell lines, including breast and lung cancers. The mechanism was linked to the inhibition of the MAPK/ERK pathway .

- Pharmacokinetics and Safety Profile : Another study evaluated the pharmacokinetics of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested favorable profiles with manageable toxicity levels at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide?

The compound can be synthesized via multi-step procedures involving cyclization and sulfonylation. For example:

- Step 1 : Condensation of substituted quinoline precursors (e.g., 6-chloro-4-phenyl-1,2-dihydroquinolin-2-one) with sulfonamide derivatives in THF under reflux, followed by precipitation in ethyl acetate .

- Step 2 : Purification via recrystallization from ethanol or ethyl acetate mixtures. Key intermediates are confirmed using -NMR and HRMS to ensure correct functionalization .

- Note : Adjust reaction time (3–6 hours) and temperature (80–100°C) based on substituent reactivity.

Q. How can researchers resolve overlapping signals in 1H^1H1H-NMR spectra for structural confirmation?

- Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping proton environments. For example, signals in the aromatic region (δ 7.2–8.0 ppm) can be assigned by correlating coupling patterns with adjacent protons .

- Optimize solvent choice (e.g., DMSO-) to improve signal separation, as seen in studies of analogous quinoline derivatives .

Q. What methods ensure ≥95% purity for biological testing?

- HPLC : Utilize reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA). Monitor purity at 254 nm .

- Recrystallization : Sequential recrystallization from ethanol/ethyl acetate mixtures reduces byproducts .

Advanced Research Questions

Q. How can molecular docking predict the binding mode of this compound to target proteins?

- Software : AutoDock Vina (with multithreading for speed) or GOLD Suite.

- Protocol :

- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure).

- Define a grid box covering the active site (e.g., immunoproteasome β5i subunit for inhibitor studies) .

- Run 20–50 docking simulations, cluster results by RMSD, and validate with binding free energy calculations (ΔG) .

- Validation : Compare predicted poses with crystallographic data (if available) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents at the quinoline 4-phenyl group (e.g., 3-fluoro, 3-chloro) to assess steric/electronic effects on activity .

- Bioisosteres : Replace the sulfonamide group with carboxamide or tetrazole moieties to enhance solubility .

- Assays : Test analogs in antiproliferative (MTT assay) or enzyme inhibition (IC determination) models .

Q. What crystallographic strategies determine the compound’s 3D structure?

Q. How to address contradictions in biological activity data across studies?

- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

- Mechanistic studies : Combine knockdown (siRNA) or overexpression models to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.